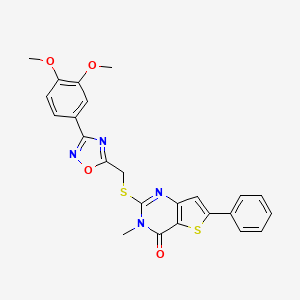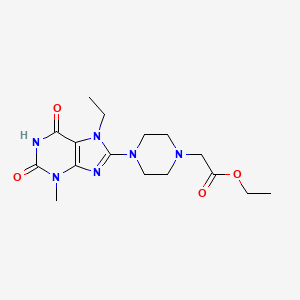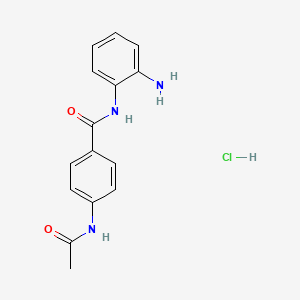![molecular formula C24H23ClN2O4 B2599419 1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631881-31-7](/img/structure/B2599419.png)
1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H23ClN2O4 and its molecular weight is 438.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
New Photoluminescent Materials
Researchers have synthesized π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units in the main chain, demonstrating potential for electronic applications due to their strong photoluminescence and good photochemical stability (Beyerlein & Tieke, 2000).
Spectroscopic Characterization of Complexes
The spectroscopic characterization of [CoIII(salophen)(amine)2]ClO4 complexes, where the amine is morpholine, pyrrolidine, and piperidine, showcases the structural diversity and potential for application in coordination chemistry and material science (Amirnasr et al., 2001).
Antibacterial Agents
A study on the synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones revealed potential antibacterial properties against both gram-negative and gram-positive bacteria, highlighting the pharmaceutical applications of such compounds (Sheikh et al., 2009).
Organic Synthesis
The one-pot reaction of (chlorocarbonyl) phenyl ketene with β-ketoamides and thiochromen-2-one explores new methods in organic synthesis, potentially leading to the development of novel heterocyclic compounds with diverse applications (Nejadshafiee et al., 2013).
Soluble Polar Diketo-pyrrolo-pyrroles
A study on the synthesis and characterization of soluble derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione N-alkylated on the pyrrolinone ring indicates their potential for use in optoelectronic devices due to their photophysical properties (Lun̆ák et al., 2011).
Novel Compounds for Molecular Interactions
Research on the synthesis of novel compounds like 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone and its derivatives offers insights into molecular interactions, potentially impacting the development of new materials and therapeutic agents (Kaynak et al., 2013).
Electronic and Photovoltaic Applications
Investigations into the properties of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain highlight their potential for use in electronic and photovoltaic applications, thanks to their high luminescence and quantum yield (Zhang & Tieke, 2008).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4/c25-17-6-3-5-16(15-17)21-20-22(28)18-7-1-2-8-19(18)31-23(20)24(29)27(21)10-4-9-26-11-13-30-14-12-26/h1-3,5-8,15,21H,4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZQWDWTVSGIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2599338.png)
![4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione](/img/structure/B2599339.png)
![{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B2599340.png)
![2-[Chloro(difluoro)methyl]-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B2599341.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2599348.png)
![methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2599349.png)

![N-(2-methoxybenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2599352.png)
![2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide](/img/structure/B2599353.png)
![N-(4-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2599354.png)


